1-Amino-3-chloropropan-2-ol hydrochloride
Description
Nomenclature and Stereoisomers in Research Contexts
The precise identification of chemical compounds is fundamental in scientific research to ensure clarity and reproducibility. cas.org 1-Amino-3-chloropropan-2-ol (B1208272) hydrochloride is described using systematic naming conventions and unique registry numbers to differentiate between its various forms. cas.orgsigmaaldrich.comcas.org
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the racemic mixture of this compound is 1-amino-3-chloropropan-2-ol hydrochloride. sigmaaldrich.comnih.gov The individual stereoisomers are distinguished by a stereochemical descriptor, (S) or (R), in their IUPAC names.
The (S)-enantiomer is systematically named (2S)-1-amino-3-chloropropan-2-ol hydrochloride. sigmaaldrich.comcanbipharm.com
The (R)-enantiomer is systematically named (2R)-1-amino-3-chloropropan-2-ol hydrochloride. smolecule.comcas.org
The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, allowing for unambiguous identification in databases and literature. cas.orgspectrumchemical.com Different CAS Registry Numbers are assigned to the racemic mixture and each of the chiral forms of this compound.
| Form | IUPAC Name | CAS Registry Number |
| Racemic | This compound | 62037-46-1 sigmaaldrich.comcas.org |
| (S)-Enantiomer | (2S)-1-amino-3-chloropropan-2-ol hydrochloride | 34839-13-9 chembk.comcanbipharm.comsandoopharma.com |
| (R)-Enantiomer | (2R)-1-amino-3-chloropropan-2-ol hydrochloride | 34839-14-0 smolecule.comcas.orgbldpharm.com |
Chirality is a critical aspect of drug design and development because enantiomers of a chiral compound can exhibit markedly different biological activities. nih.gov The distinct spatial arrangements of the (S)- and (R)-enantiomers of this compound lead to their differential use in both biological and synthetic research.
The (S)-enantiomer , (S)-1-amino-3-chloropropan-2-ol hydrochloride, is a key intermediate in the synthesis of the oxazolidinone antibiotic, linezolid. guidechem.comchembk.comgoogle.com Linezolid is effective against various resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). guidechem.com The specific stereochemistry of the (S)-form is essential for the therapeutic efficacy of the final drug molecule. smolecule.com In biological studies, this enantiomer has also been investigated as an orally active male antifertility agent. chemicalbook.com
The (R)-enantiomer , (R)-1-amino-3-chloropropan-2-ol hydrochloride, also possesses biological activity and serves as a chiral building block in organic synthesis. smolecule.com Research has indicated that it has antimicrobial properties, capable of inhibiting the growth of certain bacteria. smolecule.com Its unique chiral structure makes it a valuable intermediate for synthesizing specific enantiomers required for various biologically active compounds and as a component in asymmetric catalysis. smolecule.com
Role as a Key Synthetic Intermediate in Scholarly Investigations
This compound, particularly its chiral forms, is widely employed as a synthetic intermediate in organic chemistry and pharmaceutical research. Its functional groups—amine, hydroxyl, and chlorine—allow it to participate in a wide array of chemical reactions, making it a versatile building block for more complex molecules.
In pharmaceutical research, its most prominent role is as a precursor in the synthesis of drugs. As mentioned, the (S)-enantiomer is crucial for producing oxazolidinone antibacterial agents like linezolid. guidechem.comchembk.com Beyond this, the compound is used in the preparation of other classes of therapeutic agents, including β-adrenergic antagonists and estrogen receptor inhibitors. In synthetic transformations, the hydrochloride salt is often neutralized with a base to release the free amino alcohol, which can then undergo further reactions. guidechem.com Synthetic methods to produce the compound with high purity often start from chiral materials like S-epichlorohydrin and involve steps such as addition reactions followed by deprotection. google.comgoogle.com
The compound also finds applications in the broader chemical industry for the production of dyes and agrochemicals.
Overview of Research Trajectories and Academic Significance
Research involving this compound has largely been driven by its importance in medicinal chemistry and organic synthesis. The academic significance of the compound stems from its status as a valuable chiral building block, enabling the stereoselective synthesis of complex, biologically active molecules. smolecule.com
Current and future research trajectories continue to focus on its application in pharmaceutical synthesis. Investigations aim to develop more efficient and cost-effective production methods for its enantiomerically pure forms, which are critical for drug manufacturing. smolecule.com For instance, research explores one-pot synthesis methods to improve yield and simplify industrial-scale production. google.com
In biochemical studies, this compound is utilized to investigate enzyme mechanisms and metabolic pathways. It can act as a substrate for certain enzymes, such as aminotransferases, which allows researchers to study enzymatic reactions and their effects on cellular processes. The distinct properties of its chlorinated structure compared to similar non-chlorinated amino alcohols make it a unique tool for such investigations. The compound's structural similarity to important drugs also prompts research into its potential role as a metabolite or a byproduct in drug metabolism studies. smolecule.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-amino-3-chloropropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPJBHYNOFIAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3920-12-5 (Parent) | |
| Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |
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DSSTOX Substance ID |
DTXSID30956309 | |
| Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |
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Molecular Weight |
146.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-46-1, 34839-12-8 | |
| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62037-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-chloro-2-propanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-chloropropan-2-olhydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE | |
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Advanced Synthesis Methodologies and Reaction Pathways
Laboratory-Scale and Industrial-Scale Synthetic Approaches
Synthetic strategies for 1-Amino-3-chloropropan-2-ol (B1208272) hydrochloride are diverse, ranging from catalytic amination to direct synthesis from chiral precursors. These methods are adaptable for both small-scale laboratory work and large-scale industrial production.
The catalytic amination of epichlorohydrin is a primary route for synthesizing β-amino alcohols. This process involves the regio- and enantioselective ring-opening of the epoxide by an amine in the presence of a catalyst. Both chemical catalysts and biocatalysts have been effectively employed. For instance, the aminolysis of (±)-epichlorohydrin with various aromatic amines can be achieved using Candida rugosa lipase, demonstrating a biocatalytic approach.
| Catalyst (M+2-G2) | Time (hours) | Yield (%) |
|---|---|---|
| Ni+2 | 0.5 | 97 |
| Cu+2 | 1.5 | 89 |
| Co+2 | 2.0 | 87 |
| Fe+2 | 2.0 | 80 |
The optimization of these parameters is critical to minimize side reactions, such as the rearrangement of epoxides to allyl alcohols or polymerization, which can reduce the yield and purity of the desired β-amino alcohol.
Benzylamine (B48309) serves as a crucial auxiliary reagent in a common synthetic route for (S)-1-amino-3-chloro-2-propanol hydrochloride starting from S-epichlorohydrin. mdpi.com In this process, benzylamine first partakes in an addition reaction with S-epichlorohydrin, opening the epoxide ring to form an N-benzylated intermediate, 1-(Benzylamino)-3-chloropropan-2-ol. The benzyl group acts as a protecting group for the amine. This intermediate is then subjected to deprotection under acidic conditions, which cleaves the benzyl group and concurrently forms the hydrochloride salt of the final product. mdpi.com This two-step sequence, often performed in a single pot, leverages the reactivity of benzylamine and its subsequent ease of removal.
For industrial applications, one-pot synthesis strategies are highly valued as they simplify operational procedures, reduce waste, and lower costs. A patented method for preparing (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride exemplifies this approach. mdpi.com The process begins with the addition reaction between S-epichlorohydrin and benzylamine in ethanol (B145695) at room temperature. mdpi.com Following this, concentrated hydrochloric acid is added directly to the reaction mixture, which is then heated to reflux. mdpi.com This second step accomplishes the debenzylation (deprotection) and salt formation without the need to isolate the intermediate. mdpi.com This streamlined "one-pot" method is noted for its high yield and suitability for large-scale industrial production. mdpi.com
The synthesis of the enantiomerically pure (S)-1-Amino-3-chloropropan-2-ol hydrochloride necessitates the use of a chiral starting material, most commonly (S)-epichlorohydrin. Several distinct methods have been developed for this specific conversion.
One patented method involves dissolving (S)-epichlorohydrin in an organic solvent and reacting it with sodium diformamide. The reaction is heated, and subsequently, an inorganic acid is added to the mixture to yield the final hydrochloride salt after crystallization. This approach is highlighted for its mild conditions and high reaction yield.
Another route involves a reaction between the chiral epoxide, diphenylmethanone imine, and a catalyst such as Yttrium triflate (Y(OTf)3). The reaction is typically stirred at an elevated temperature (e.g., 60°C) until completion. The final product is then obtained by adding hydrochloric acid to the reaction mixture, followed by separation of the aqueous layer containing the desired hydrochloride salt.
A third prominent method, as previously discussed, is the one-pot reaction using benzylamine as an auxiliary reagent, which is particularly advantageous for its operational simplicity and industrial scalability. mdpi.com
Functional Group Transformations in Synthesis
The construction of 1-Amino-3-chloropropan-2-ol hydrochloride involves precise functional group transformations that introduce the required amine and hydroxyl functionalities while setting the stage for the final salt formation.
The introduction of the amine group is a critical step in the synthesis of 1-Amino-3-chloropropan-2-ol. This is often achieved through nucleophilic substitution reactions where an amine-containing nucleophile attacks an electrophilic carbon. studymind.co.uk All amines possess a lone pair of electrons on the nitrogen atom, which allows them to act as effective nucleophiles. libretexts.org A common precursor for this synthesis is epichlorohydrin, which contains an epoxide ring. The synthesis can proceed via the ring-opening of this epoxide by an amine, a reaction that establishes the amino and hydroxyl groups in the correct positions. rsc.org
However, the direct reaction of a halogenoalkane with ammonia can be a complex process. libretexts.org While it can produce a primary amine, the product itself is a good nucleophile and can react further with the halogenoalkane. savemyexams.com This can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts. studymind.co.uklibretexts.org To favor the formation of the primary amine, a large excess of the ammonia nucleophile is typically used. savemyexams.comlibretexts.org
Table 1: Comparison of Methods for Primary Amine Synthesis
| Method | Advantages | Disadvantages |
| Nucleophilic Substitution | Economical | Can produce a mixture of primary, secondary, and tertiary amines, requiring separation. studymind.co.uk |
| Reduction of Nitriles | Produces primary amines specifically | Requires reducing agents like LiAlH₄ or catalytic hydrogenation. studymind.co.uk |
| Reduction of Amides | Can produce 1°, 2°, or 3° amines | Requires strong reducing agents like LiAlH₄. libretexts.org |
This table provides a general overview of amine synthesis methods.
The final step in the synthesis often involves the hydrolysis of an intermediate, followed by the formation of the hydrochloride salt. In one synthetic route, after the main carbon skeleton is assembled, the reaction mixture is treated with hydrochloric acid (HCl). guidechem.com This acidic workup serves a dual purpose: it facilitates the hydrolysis of protecting groups that may have been used in earlier steps and protonates the basic amino group to form the stable hydrochloride salt. guidechem.com
For instance, a procedure involves adding 1 M HCl to a reaction mixture containing the precursor in a solvent like ethyl acetate (EtOAc). guidechem.com This creates a biphasic system, and vigorous stirring ensures the reaction goes to completion. The resulting this compound, being an ionic salt, is soluble in the aqueous layer, which allows for its separation from non-polar organic impurities. guidechem.com The formation of the salt is confirmed by ensuring the aqueous layer is acidic (pH < 4). guidechem.com
Reaction Mechanisms and Kinetics Studies
The reactivity of this compound is defined by the interplay of its three functional groups. In synthetic applications, the hydrochloride salt is often neutralized with a base to liberate the free amine, which can then participate in further reactions. guidechem.com
The chlorine atom in 1-Amino-3-chloropropan-2-ol is attached to a primary carbon, making it susceptible to nucleophilic substitution, likely via an S_N2 mechanism. This allows for the introduction of a wide variety of functional groups by reacting the compound with different nucleophiles. A key example of this reactivity is an intramolecular substitution reaction that leads to the formation of cyclic compounds.
Oxidation-reduction (redox) reactions involve the transfer of electrons, resulting in a change in the oxidation state of the atoms. khanacademy.org Oxidation is the loss of electrons (increase in oxidation number), while reduction is the gain of electrons (decrease in oxidation number). youtube.comyoutube.com
The functional groups of 1-Amino-3-chloropropan-2-ol can participate in redox reactions:
Hydroxyl Group: The secondary alcohol group can be oxidized to a ketone. This would transform 1-Amino-3-chloropropan-2-ol into 1-Amino-3-chloropropan-2-one.
Amino Group: The primary amine group can also undergo oxidation, though the reactions can be complex and lead to various products depending on the oxidizing agent used.
Conversely, while the amino and hydroxyl groups are already in a relatively reduced state, the molecule can be used in syntheses where other parts of a larger molecule are reduced. The specific kinetics and mechanisms of these redox reactions would depend heavily on the reagents and conditions employed.
A notable reaction of 1-Amino-3-chloropropan-2-ol derivatives is their base-mediated cyclization with carbon disulfide (CS₂) to form six-membered cyclic dithiocarbamates. rsc.orgrsc.org This process is an efficient synthetic method promoted by a base such as triethylamine. rsc.orgrsc.org
The proposed mechanism involves the following key steps:
The base (triethylamine) deprotonates the amine, making it a more potent nucleophile.
The resulting amino group attacks the electrophilic carbon of carbon disulfide.
An intramolecular nucleophilic substitution occurs where a sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride ion and closing the ring.
This reaction has been shown to be effective for 1-amino-3-chloropropan-2-ol derivatives with various N-substituents, including secondary, tertiary alkyl groups, and aryl groups, producing the corresponding cyclic dithiocarbamates in high yields. rsc.org
Table 2: Summary of Base-Mediated Cyclic Dithiocarbamate Formation
| Reactants | Base | Product | Key Feature |
| 1-Amino-3-chloropropan-2-ol derivatives, Carbon Disulfide | Triethylamine | Six-membered cyclic dithiocarbamates | Efficient method for heterocycle synthesis. rsc.orgrsc.org |
This table summarizes the key components and outcomes of the cyclization reaction.
Intramolecular Reactions and Stability Considerations
This compound is generally stable, with its hydrochloride salt form exhibiting greater stability and solubility under various conditions evitachem.com. For handling and storage, it is typically kept in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere at room temperature bldpharm.comechemi.com. While detailed reactivity data is limited, the molecule's structure—containing an amino group, a hydroxyl group, and a primary alkyl chloride—suggests potential for intramolecular reactions, especially once the free base is liberated.
In synthetic applications, it is often necessary to neutralize the hydrochloride salt with a base, such as triethylamine, to release the free amino alcohol guidechem.com. This unmasking of the nucleophilic amino and hydroxyl groups allows the molecule to participate in further reactions. The proximity of the amino group to the carbon bearing the chlorine atom creates the possibility for an intramolecular nucleophilic substitution, which could lead to the formation of a three-membered aziridine ring system. This type of cyclization is a common pathway for related halohydrin compounds and is a critical consideration in its synthetic handling and reaction design.
Stereoselective Synthesis and Enantiopurity in Research
Amino alcohols are crucial building blocks in the synthesis of natural products and pharmaceuticals nih.gov. The presence of a stereocenter at the 2-position of 1-amino-3-chloropropan-2-ol means it exists as two enantiomers, (S) and (R). The synthesis of the enantiomerically pure forms of this compound is of high importance, as the specific stereochemistry is critical for its intended biological and chemical applications nih.govnih.gov.
Stereoselective synthesis strategies are employed to produce a single enantiomer, thereby avoiding the formation of a racemic mixture. One effective method involves starting with a chiral precursor, such as (S)-epichlorohydrin, which already contains the desired stereochemistry. Reacting this chiral epoxide with a nitrogen source can yield the corresponding (S)-1-amino-3-chloropropan-2-ol google.com. Another documented stereoselective route involves the reaction of a chiral epoxide with diphenylmethanone imine in the presence of a catalyst guidechem.com. These methods are integral to producing the enantiopure material required for pharmaceutical synthesis nih.gov.
Methods for Chiral Resolution and Enantiomeric Excess Determination
When a synthesis results in a racemic (50:50) mixture of enantiomers, a process known as chiral resolution is required to separate them tcichemicals.com.
Chiral Resolution A widely used method for resolving racemic amines is through the formation of diastereomeric salts libretexts.org. This process involves reacting the racemic 1-amino-3-chloropropan-2-ol with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent wikipedia.org. Examples of such agents include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid wikipedia.orglibretexts.org. The reaction produces a pair of diastereomeric salts, for instance, ((R)-amine•(R)-acid) and ((S)-amine•(R)-acid). Unlike enantiomers, diastereomers possess different physical properties, such as solubility libretexts.org. This difference allows for their separation by methods like fractional crystallization wikipedia.orglibretexts.org. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine libretexts.orgwikipedia.org.
Enantiomeric Excess Determination To verify the success of a stereoselective synthesis or chiral resolution, the enantiopurity of the product must be determined. This is expressed as the enantiomeric excess (ee), which measures the percentage of the major enantiomer minus the percentage of the minor enantiomer masterorganicchemistry.com. Several analytical techniques are employed for this purpose.
| Method | Principle | Application Example |
| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. | An aliquot of a reaction mixture containing chiral 1-amino-3-chloropropan-2-ol can be diluted and analyzed by HPLC to monitor the reaction's completion and enantiopurity guidechem.com. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent or after derivatization with a chiral reagent (e.g., Mosher's acid), the enantiomers become diastereomeric, exhibiting distinct signals in the NMR spectrum. | This method can be used for the quantitative determination of enantiomeric excess in various functionalized molecules. |
| Mass Spectrometry (MS) | Chiral recognition can be achieved by forming diastereomeric complexes with a chiral selector, which can then be distinguished by their mass-to-charge ratio or fragmentation patterns in the mass spectrometer nih.govrsc.org. | An electrospray ionization mass spectrometric method has been demonstrated for the analysis of the enantiomeric excess of free amino acids using chiral copper(II) complexes nih.gov. |
Impact of Stereochemistry on Biological Activity and Synthetic Utility
Stereochemistry is a critical factor that governs the interaction of molecules with biological systems, which are themselves chiral nih.gov. The spatial arrangement of atoms can lead to significant differences in pharmacological activity, potency, and metabolism between enantiomers researchgate.net.
Biological Activity The two enantiomers of 1-amino-3-chloropropan-2-ol have distinct and significant biological relevance.
The (S)-enantiomer is a key intermediate in the synthesis of Linezolid, a potent antibiotic used to treat serious infections caused by Gram-positive bacteria guidechem.com. Additionally, (S)-1-amino-3-chloro-2-propanol has been investigated as an orally active male antifertility agent chemicalbook.com.
The (R)-enantiomer is a derivative of 3-chloro-1,2-propanediol (α-chlorohydrin), a compound known to be a male chemosterilant medchemexpress.com.
This clear divergence in application underscores the principle that specific stereoisomers are required for desired therapeutic effects.
Synthetic Utility The primary synthetic utility of enantiopure this compound lies in its role as a chiral building block bldpharm.com. The use of the (S)-enantiomer is essential for the synthesis of the correct, biologically active stereoisomer of Linezolid guidechem.com. The presence of three functional groups—amino, hydroxyl, and chloro—on a chiral scaffold allows for sequential, site-selective modifications, making it a versatile precursor for constructing complex chiral molecules.
Derivatization for Advanced Applications in Organic Chemistry
Derivatization involves the chemical modification of a compound to produce a new substance with different properties or functionalities. 1-Amino-3-chloropropan-2-ol is a versatile substrate for derivatization, enabling its use in more advanced synthetic applications.
A common first step in its derivatization is the neutralization of the hydrochloride salt with a base, like triethylamine, to unmask the reactive amino and hydroxyl groups guidechem.com. These nucleophilic groups can then be targeted for various transformations. For instance, the amino group can be acylated by reacting the compound with acetic anhydride (B1165640). This reaction, performed at low temperatures, yields the N-acetylated derivative, N-(3-chloro-2-hydroxypropyl)acetamide guidechem.com.
Such derivatization strategies are fundamental in multi-step syntheses. By selectively protecting or modifying one functional group, chemists can perform reactions on another part of the molecule. The halogen atom also serves as a functional handle; it can be displaced by various nucleophiles or participate in cross-coupling reactions, further expanding the synthetic utility of this chiral building block nih.gov. These modifications are crucial for incorporating the 1-amino-3-chloropropan-2-ol scaffold into larger, more complex target molecules, particularly in medicinal chemistry guidechem.com.
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Precursor for Pharmacologically Active Compounds
The unique chemical structure of 1-amino-3-chloropropan-2-ol (B1208272) hydrochloride makes it a valuable starting material for the synthesis of several classes of therapeutic agents. smolecule.com Its utility spans from antibacterial agents to cardiovascular drugs and hormone receptor modulators.
Synthesis of Oxazolidinone Antibacterial Agents (e.g., Linezolid and Analogues)
1-Amino-3-chloropropan-2-ol hydrochloride, particularly its (S)-enantiomer, is a key intermediate in the synthesis of oxazolidinone antibacterial agents. guidechem.comchembk.com This class of antibiotics is significant for its activity against a range of multidrug-resistant Gram-positive bacteria. mdpi.comnih.gov The most prominent member of this class synthesized from this precursor is Linezolid. guidechem.comchembk.com
Linezolid functions by inhibiting the initiation of bacterial protein synthesis. nih.govnih.gov It binds to the 23S ribosomal RNA on the 50S subunit, preventing the formation of the 70S initiation complex, which is a crucial step in bacterial reproduction. nih.gov
The demand for oxazolidinone antibacterials has driven the development of economical and scalable methods for the preparation of key intermediates like (2S)-1-amino-3-chloro-2-propanol hydrochloride. epa.gov A significant process research and development effort has focused on creating efficient syntheses from commercially available starting materials such as (S)-epichlorohydrin. epa.gov These efforts have led to the successful commercial process for producing Linezolid. epa.gov Continuous flow synthesis has also been explored as a method to produce Linezolid efficiently, involving a seven-step sequence without the need for intermediate purification. researchgate.net
A critical step in the synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives involves the coupling of intermediates derived from (2S)-1-amino-3-chloro-2-propanol hydrochloride with N-aryl carbamates. epa.gov General methods have been developed to facilitate this coupling in a single step, proving to be widely applicable for creating a diverse range of oxazolidinone analogues. epa.gov
Preparation of Boc-Protected Amines
This compound is utilized in the synthesis of Boc-protected amines. The Boc (tert-butyloxycarbonyl) protecting group is commonly used in organic synthesis to temporarily mask the reactivity of an amine functional group, allowing for selective reactions at other sites of a molecule.
Intermediate for β-Adrenergic Antagonists
This compound also serves as an intermediate in the preparation of β-adrenergic antagonists, commonly known as beta-blockers. These drugs are used to manage a variety of cardiovascular conditions, including hypertension, angina pectoris, and cardiac arrhythmias. nih.govdrugbank.com The synthesis of these agents often involves the reaction of a substituted phenoxy compound with an epoxide derived from 1-amino-3-chloropropan-2-ol, followed by the introduction of an appropriate amine side chain.
Synthesis of Estrogen Receptor Inhibitors
This compound is a building block in the synthesis of certain estrogen receptor inhibitors. These compounds are investigated for their potential in treating hormone-sensitive cancers and other conditions related to estrogen function. An example includes the synthesis of selective estrogen receptor modulators (SERMs) that possess a dihydrobenzoxathiin (B1259482) core structure. nih.gov
Interactive Data Tables
Table 1: Applications of this compound
| Application | Therapeutic Class | Example Compound | Key Synthetic Step |
| Oxazolidinone Antibacterial Agents | Antibiotics | Linezolid | Coupling with N-aryl carbamates epa.gov |
| Boc-Protected Amines | Synthetic Intermediates | N/A | Amine protection |
| β-Adrenergic Antagonists | Cardiovascular Drugs | Propranolol analogues nih.govnih.gov | Formation of propanolamine (B44665) side chain |
| Estrogen Receptor Inhibitors | Hormone Modulators | Dihydrobenzoxathiin-based SERMs nih.gov | Asymmetric synthesis of core structure |
Application in MTA-Cooperative PRMT5 Inhibitor Development
A significant application of this compound is in the development of targeted cancer therapeutics, specifically MTA-cooperative PRMT5 inhibitors. These inhibitors are designed to selectively target cancer cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This gene deletion leads to the accumulation of methylthioadenosine (MTA) within the cancer cells. acs.orgnih.gov The accumulated MTA binds to the enzyme PRMT5, creating a unique PRMT5•MTA complex that is not present in healthy cells. acs.orgnih.gov
Researchers have exploited this difference to design inhibitors that selectively bind to and inhibit this PRMT5•MTA complex, leading to the death of MTAP-deleted cancer cells while sparing normal cells. acs.orggoogle.com
In the synthesis of these advanced inhibitors, the chiral (S)-enantiomer, (S)-1-amino-3-chloropropan-2-ol hydrochloride, serves as a crucial starting material. acs.org A key step involves the coupling of this chiral amino alcohol with a substituted acid to form a chlorohydrin intermediate. This intermediate then undergoes further reactions to construct the final, complex inhibitor molecule. acs.org
A representative synthetic step is detailed in the table below:
| Reactants | Reagents | Product | Role of this compound |
| 2-Fluoroisonicotinic acid derivative, (S)-1-amino-3-chloropropan-2-ol hydrochloride | HATU, DIPEA | Chloride intermediate (57) | Introduction of a chiral 3-chloro-2-hydroxypropylamine side chain |
Data sourced from J. Am. Chem. Soc. 2020, 142, 4, 1936–1948 acs.org
This application underscores the importance of this compound in creating highly specific, mechanism-based drugs for personalized medicine.
Building Block in Complex Molecule Construction
The structural features of this compound, namely its amino, hydroxyl, and chloro groups, make it a versatile building block for the synthesis of more complex molecules. Its ability to participate in a wide range of chemical reactions allows for its incorporation into diverse molecular scaffolds.
Beyond the intricate PRMT5 inhibitors, a notable example of its use is in the synthesis of the oxazolidinone antibiotic, linezolid. guidechem.com The (S)-enantiomer of this compound is a key intermediate for producing this important antibacterial agent. guidechem.com This highlights the compound's role as a foundational element in constructing pharmaceutically active ingredients.
| Application Area | Complex Molecule Example | Role of Building Block |
| Medicinal Chemistry | MTA-Cooperative PRMT5 Inhibitors | Provides a chiral sidechain essential for selective binding. acs.org |
| Medicinal Chemistry | Linezolid | Serves as a key chiral precursor for the oxazolidinone core. guidechem.com |
Chiral Amino Alcohol Derivative in Asymmetric Synthesis
The presence of a stereocenter in this compound makes it a valuable chiral amino alcohol derivative for asymmetric synthesis. nih.gov In this type of synthesis, the goal is to create a specific enantiomer of a target molecule, as different enantiomers can have vastly different biological effects. abcr.com
By using an enantiomerically pure form of the starting material, such as (S)-1-amino-3-chloropropan-2-ol hydrochloride, chemists can ensure that the chirality is transferred to the final product. guidechem.comnih.gov This control over the three-dimensional arrangement of atoms is critical in drug discovery, where the specific shape of a molecule determines its ability to interact with biological targets like enzymes and receptors. abcr.com The synthesis of MTA-cooperative PRMT5 inhibitors is a prime example where the initial chirality from the (S)-1-amino-3-chloropropan-2-ol hydrochloride dictates the stereochemistry of the final active compound. acs.org
Development of Industrial Products and Agrochemicals
The utility of this compound extends to industrial applications, where it is employed as an intermediate in the manufacture of various products, including agrochemicals. Its reactive nature allows it to be a precursor for a range of molecules with potential applications in crop protection and management. While specific, publicly documented pathways to commercial agrochemicals are not extensively detailed, its classification as a versatile building block points to its role in the development pipelines of new agricultural products.
Utilization in Dye and Fine Chemical Production
In addition to pharmaceuticals and agrochemicals, this compound is utilized in the production of dyes and other fine chemicals. The amino and hydroxyl functional groups can be chemically modified to create chromophores, the parts of a molecule responsible for color. Its role as an intermediate allows for the synthesis of specialty chemicals that require its specific trifunctional, chiral structure as a core component.
Mechanistic Investigations of Biological Activity
Interaction with Molecular Targets and Enzyme Substrates
1-Amino-3-chloropropan-2-ol (B1208272) hydrochloride's biological activities are rooted in its interactions with specific molecular targets within biological systems. The compound functions as a substrate for a variety of enzymes, which facilitates its use in the detailed investigation of enzymatic mechanisms and metabolic pathways. Its unique structure allows it to participate in various enzymatic reactions, leading to the formation of different biochemical products.
The interaction of 1-Amino-3-chloropropan-2-ol hydrochloride with enzymes leads to significant modulation of cellular processes. It serves as a substrate for certain aminotransferases, which are pivotal enzymes in the metabolism of amino acids. Furthermore, the compound has been shown to modulate the activity of kinases and phosphatases, thereby influencing downstream signaling cascades. By inhibiting specific enzymes involved in metabolic pathways, it can alter the metabolic flux within a cell.
Pharmacological Properties and Mechanisms of Action
The pharmacological profile of this compound is defined by its interaction with specific molecular targets, which underpins its mechanism of action. These interactions can influence cellular processes and metabolic pathways, making the compound a subject of interest in pharmacological research.
At certain concentrations, this compound exhibits neurotoxic properties that primarily affect the central nervous system.
Studies have revealed that the toxicity of this compound is linked to acute histopathological changes within the medulla oblongata. nih.gov Administration of the compound can induce lesions characterized by focal edema. nih.gov With continued exposure, these can progress to the formation of neurological scars. nih.gov Research in rhesus monkeys has shown that these lesions can be induced at specific dose levels. nih.gov
Table 1: Histopathological Effects on the Medulla Oblongata
| Effect | Description | Source |
|---|---|---|
| Acute Lesions | Characterized by focal edema. | nih.gov |
Research findings suggest that this compound may interfere with normal neuronal function. This interference is thought to extend to the processes governing neurotransmitter release, indicating a potential mechanism for its observed neurological effects.
The neurotoxic effects of this compound manifest as observable neurological symptoms in animal models. Clinical signs include periods of slight incoordination and loss of balance. nih.gov These symptoms serve as a clinical manifestation of the underlying histopathological damage to neuronal tissues. nih.gov
Table 2: Observed Neurological Symptoms in Animal Models
| Symptom | Description | Source |
|---|---|---|
| Incoordination | Slight difficulties with coordinated movement. | nih.gov |
Antimicrobial Activity: In Vitro Studies
While this compound is a well-known precursor in the synthesis of various pharmaceuticals, including oxazolidinone antibacterial agents like linezolid, direct in vitro studies on its intrinsic antimicrobial activity are not extensively detailed in publicly available research. However, the activity of structurally analogous compounds provides significant insight into its potential mechanisms.
A closely related compound, β-chloroalanine, demonstrates notable antibacterial properties by acting as an inhibitor of several key bacterial enzymes. medchemexpress.comnih.gov Specifically, both D- and L-isomers of β-chloroalanine are known to inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis. nih.gov The mechanism of action involves the inactivation of alanine (B10760859) racemase, an essential enzyme for bacterial cell wall synthesis. nih.govnih.gov This enzyme is responsible for converting L-alanine to D-alanine, a crucial component of peptidoglycan. By irreversibly inhibiting this enzyme, β-chloroalanine disrupts cell wall integrity, leading to bacterial growth inhibition or cell death. nih.govwikipedia.org Given the structural similarity—a three-carbon backbone with an amino group and a chlorine atom—it is plausible that this compound could interact with similar enzymatic targets, although the presence of the hydroxyl group at the C-2 position would influence its specific binding and reactivity.
Comparative Biological Activity with Structurally Similar Compounds
The biological profile of this compound can be further understood by comparing it with its structural relatives. The introduction of different chemical moieties or the alteration of existing functional groups can dramatically change the compound's biological effects.
Analysis of Structure-Activity Relationships
The structure-activity relationship (SAR) is fundamental to understanding how a molecule's chemical architecture dictates its biological function. nih.govyoutube.com For halogenated amino alcohols, several structural features are critical for activity.
The Role of the Halogen: The chlorine atom is a key feature. In compounds like β-chloroalanine, the halogen acts as a good leaving group, facilitating the irreversible inactivation of target enzymes. wikipedia.org The presence of a halogen can enhance properties like lipophilicity, which may improve the compound's ability to cross microbial membranes. researchgate.netnih.gov Studies on various halogenated natural products confirm that halogenation is often essential for potent antimicrobial and other biological activities. researchgate.netmdpi.com
The Amino and Hydroxyl Groups: The amino and hydroxyl groups confer the molecule's identity as an amino alcohol. These polar groups are capable of forming hydrogen bonds, which are critical for interacting with the active sites of enzymes and receptors. Their relative positions are crucial for defining the molecule's three-dimensional shape and, consequently, its biological specificity.
The Carbon Skeleton: The simple three-carbon chain of 1-Amino-3-chloropropan-2-ol provides a specific spatial arrangement for the functional groups. Modifications to this backbone, such as the addition of other substituents, can alter the compound's activity. For instance, a review of amino acid-based antimicrobials shows that even small changes to the core structure can significantly impact efficacy and the spectrum of activity. nih.gov
The table below summarizes the comparative activities of this compound and related compounds, illustrating these SAR principles.
Table 1: Comparative Analysis of Structurally Related Compounds
| Compound | Key Structural Difference from 1-Amino-3-chloropropan-2-ol | Reported Biological Activity/Role | Citation |
|---|---|---|---|
| β-Chloroalanine | Carboxyl group instead of a primary alcohol and no hydroxyl at C-2. | Inhibits bacterial alanine racemase and transaminase B. medchemexpress.comnih.gov | medchemexpress.comnih.gov |
| (S)-1-Amino-3-chloropropan-2-ol | This is the (S)-enantiomer of the target compound. | Reported as an orally active male antifertility agent. | N/A |
Impact of Stereochemistry on Biological Efficacy and Toxicity
1-Amino-3-chloropropan-2-ol possesses a chiral center at the C-2 carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-1-Amino-3-chloropropan-2-ol and (R)-1-Amino-3-chloropropan-2-ol. sigmaaldrich.comnih.gov Stereochemistry often plays a pivotal role in the biological activity of compounds because biological systems, such as enzymes and receptors, are themselves chiral.
This principle is well-documented for many bioactive compounds. For example, research on the antibacterial agent citalopram (B1669093) and its analogues shows that enantiomers can have significantly different binding affinities for their biological targets. nih.gov Similarly, studies on other chiral molecules demonstrate that stereochemistry can affect drug transport, leading to stereospecific uptake into cells.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-1-Amino-3-chloropropan-2-ol |
| (S)-1-Amino-3-chloropropan-2-ol |
| β-chloroalanine |
| Linezolid |
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopy is employed to elucidate the molecular structure of 1-Amino-3-chloropropan-2-ol (B1208272) hydrochloride by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For 1-Amino-3-chloropropan-2-ol hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In this compound, the spectrum shows characteristic signals for the protons on the three-carbon backbone. Key signals have been reported at chemical shifts (δ) of approximately 3.34–3.28 ppm (multiplet, 1H) and 3.19 ppm (doublet of doublets of doublets, 1H), which are consistent with the chlorinated and hydroxylated structure of the molecule. The protons of the amino group (NH2) and the hydroxyl group (OH) are also present and may appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct resonances confirm the three-carbon structure. Reported key resonances appear at approximately 69.06 ppm and 43.19 ppm, corresponding to the carbons bearing the hydroxyl, amino, and chloro groups.
Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and can help in its structural elucidation by analyzing fragmentation patterns. The molecular formula C₃H₉Cl₂NO corresponds to a molecular weight of 146.02 g/mol . When coupled with a chromatographic system like HPLC or GC, MS provides high specificity and sensitivity for identifying and quantifying the compound and any related impurities.
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for separating this compound from impurities and for determining its purity. The choice of technique depends on the volatility and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile, polar compounds like this compound. A common approach is reverse-phase HPLC, where the compound is separated on a non-polar stationary phase (like a C18 column) with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. Purity levels are typically expected to be greater than 98%.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller stationary phase particles (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. UPLC systems operate at higher pressures to push the mobile phase through the densely packed column. For this compound, a UPLC method would be used for the same purpose as HPLC—purity assessment and impurity profiling—but with greater efficiency and speed. bldpharm.combldpharm.com
While this compound itself is generally too polar and not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS is a critical technique for the analysis of related, less polar chloropropanols that may be present as process-related impurities. researchgate.net Compounds such as 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloropropan-2-ol (1,3-DCP) are well-studied food contaminants that are structurally similar. nih.govtandfonline.com
To make these polar chloropropanols suitable for GC analysis, a chemical derivatization step is typically required to increase their volatility. researchgate.netgavinpublishers.com This involves reacting the hydroxyl groups with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric acid anhydride (B1165640) to form less polar, more volatile derivatives. researchgate.net Following separation on the GC column, the mass spectrometer provides definitive identification and quantification, offering very low limits of detection (LOD) and quantification (LOQ), often in the µg/kg range. nih.govtandfonline.com
Gas Chromatography with Mass Spectrometric Detection (GC-MS) for Related Chloropropanols
Derivatization Strategies for Enhanced Detection
Derivatization is a common strategy to improve the volatility and thermal stability of polar analytes like 1-amino-3-chloropropan-2-ol, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). Several reagents are utilized for this purpose, each with specific advantages.
One of the most widely used derivatizing agents is phenylboronic acid (PBA) . nih.goveuropa.eu PBA reacts with the diol group of 1-amino-3-chloropropan-2-ol to form a cyclic boronate ester. This derivative is more volatile and provides a characteristic mass spectrum, facilitating its identification and quantification. The derivatization with PBA is advantageous due to its relatively short reaction time and the ability to be performed in an aqueous phase. nih.gov The reaction can be carried out at room temperature or with gentle heating. nih.govresearchgate.net For instance, a method for analyzing 3-monochloropropane-1,2-diol (3-MCPD), a related compound, involves derivatization with PBA in an aqueous solution at 90°C for 10 minutes. researchgate.net
Other derivatization reagents include heptafluorobutyrylimidazole (HFBI) and compounds containing a ketone group. nih.gov HFBI is noted for its ability to allow for simultaneous analysis with high specificity when using mass spectrometric detection. nih.gov Ketones can also react with the diol moiety, offering another route for derivatization. nih.gov The choice of derivatizing agent can be influenced by the sample matrix and the specific analytical requirements. For example, while PBA derivatization is effective, the solubility of different commercial batches of PBA in non-polar organic solvents can vary, potentially impacting method sensitivity. europa.eu
The table below summarizes common derivatization reagents and their applications in the analysis of related chloropropanols.
Table 1: Common Derivatization Reagents for Chloropropanol Analysis
| Derivatization Reagent | Analyte Group Reacted With | Key Advantages | Reference(s) |
|---|---|---|---|
| Phenylboronic Acid (PBA) | Diol | Short analysis time, can be performed in aqueous phase. | nih.goveuropa.eu |
| Heptafluorobutyrylimidazole (HFBI) | Not specified | High specificity with mass spectrometric detection. | nih.gov |
Quantitative Analysis in Complex Matrices
The quantitative analysis of this compound and its analogs in complex matrices, such as food products, presents significant challenges due to the presence of interfering substances. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, often used in conjunction with a derivatization step. nih.govnih.gov
For the determination of related compounds like 3-MCPD and 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in various foodstuffs, GC-MS methods have been developed and validated. nih.gov These methods often involve an extraction step, such as liquid-liquid extraction, followed by derivatization. nih.gov The use of an internal standard, such as a deuterated analog of the analyte (e.g., 3-MCPD-d5), is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. researchgate.net
The performance of these analytical methods is characterized by parameters such as the limit of detection (LOD) and the limit of quantitation (LOQ). For example, in the analysis of 3-MCPD in various food matrices, LODs have been reported in the range of 4.18 to 10.56 ng/g. nih.gov For 1,3-DCP, the LODs were found to be between 1.06 and 3.15 ng/g. nih.gov Another study reported an LOQ of 0.02 µg/g (20 ppb) for 3-MCPD in oil. shimadzu.com
The development of robust and sensitive analytical methods is essential for monitoring the presence of these compounds in various products. An improved GC-MS method for the simultaneous detection of 3-MCPD and 1,3-DCP demonstrated good linearity, with correlation coefficients (r²) of ≥ 0.9990. nih.gov The LOD and LOQ for 3-MCPD in this method were 0.6 µg/kg and 2.0 µg/kg, respectively. nih.gov
The table below provides a summary of analytical methods and their performance for the quantification of related chloropropanols in complex matrices.
Table 2: Performance of Analytical Methods for Chloropropanol Quantification
| Analyte | Matrix | Analytical Method | Derivatization | LOD | LOQ | Reference(s) |
|---|---|---|---|---|---|---|
| 3-MCPD | Various Foodstuffs | GC-MS | Phenylboronic Acid | 4.18-10.56 ng/g | - | nih.gov |
| 1,3-DCP | Various Foodstuffs | GC-MS | - | 1.06-3.15 ng/g | - | nih.gov |
| 3-MCPD | Food | GC-MS | - | 0.6 µg/kg | 2.0 µg/kg | nih.gov |
Compound Index
Computational Chemistry and Modeling Studies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or nucleic acid. The primary goal is to predict the binding mode and estimate the binding affinity, which is often represented as a docking score. A more negative binding free energy score generally indicates a more favorable binding pose. wjarr.com
While direct molecular docking studies on 1-Amino-3-chloropropan-2-ol (B1208272) hydrochloride are not extensively documented in isolation, its enantiomer, (S)-1-Amino-3-chloropropan-2-ol hydrochloride, is a vital precursor for the antibiotic Linezolid. Linezolid functions by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the initiation complex required for protein synthesis. mdpi.com
Computational studies frequently explore the binding of Linezolid and its novel derivatives to the bacterial ribosome to understand their mechanism of action and to design more potent antibiotics. These studies reveal that the binding affinity of these derivatives is a key determinant of their antibacterial activity. For instance, docking studies on novel oxazolidinone-sulphonamide/amide conjugates derived from the Linezolid scaffold have shown that higher binding affinities correlate with excellent antibacterial potency. nih.gov In one such study, derivatives exhibited superior binding energy scores compared to the parent Linezolid, which was validated by molecular dynamics simulations. nih.govresearchgate.net
The binding of Linezolid to the peptidyl transferase center (PTC) of the ribosome involves specific interactions. The drug forms hydrogen bonds and multiple van der Waals or hydrophobic interactions with residues of the 23S rRNA, including U2585, A2451, and G2505. rcsb.org Computational docking simulations are used to analyze how modifications to the Linezolid structure, which originates from the 1-amino-3-chloropropan-2-ol scaffold, affect these crucial interactions.
| Compound | Target | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Key Interacting Residues (Predicted) | Experimental Activity (MIC) |
|---|---|---|---|---|---|
| Linezolid (Control) | 50S Ribosomal Unit (PDB: 6DDD) | -5.89 | 429.53 | G2061, C2452, A2451, U2504 | -- |
| Oxazolidinone 2 | 50S Ribosomal Unit (PDB: 6DDD) | -6.36 | 187.94 | G2061, A2451, C2452, U2504, U2506 | 1.17 µg/mL (B. subtilis) |
| Oxazolidinone 3a | 50S Ribosomal Unit (PDB: 6DDD) | -5.91 | 408.21 | A2451, C2452, U2504 | 1.17 µg/mL (P. aeruginosa) |
Data sourced from a computational study on novel Linezolid-based oxazolidinones. nih.gov The binding energy predicts the affinity between the ligand and its target. MIC (Minimum Inhibitory Concentration) indicates the potency of the antibacterial agent.
Structure-Based Drug Design Approaches
Structure-Based Drug Design (SBDD) is a methodology that leverages the three-dimensional structural information of a biological target to design new drug candidates. washington.edu This process typically involves identifying a lead compound and iteratively modifying its structure to enhance affinity, selectivity, and pharmacokinetic properties. The 1-Amino-3-chloropropan-2-ol hydrochloride molecule serves as an exemplary scaffold in SBDD. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds. nih.gov
The most prominent application of the (S)-1-Amino-3-chloropropan-2-ol scaffold is in the synthesis of Linezolid. In the context of SBDD, knowledge of the Linezolid binding site within the ribosome allows chemists to rationally design new analogs. rcsb.orgnih.gov The design process begins by characterizing the target site's shape and the distribution of hydrophobic sites, hydrogen bond donors, and acceptors. washington.edu Then, using the 1-amino-3-chloropropan-2-ol framework as a starting point, new derivatives are computationally designed to achieve better steric and electronic complementarity with the target. washington.edu
For example, the development of novel Linezolid-amino acid conjugates is a clear application of SBDD. mdpi.com By attaching different amino acid moieties to the core structure derived from 1-amino-3-chloropropan-2-ol, researchers aim to explore new interactions within the ribosomal binding pocket. Computational tools are used to predict which conjugates will have favorable binding energies and drug-like properties before they are synthesized, thus saving time and resources. mdpi.com These SBDD efforts have led to the discovery of derivatives with enhanced efficacy, not only against Gram-positive bacteria but also showing activity against Gram-negative bacteria like P. aeruginosa. mdpi.com
The ultimate goal of these SBDD approaches is to overcome challenges like antibiotic resistance. By understanding the structural basis of resistance, such as mutations in the ribosomal protein uL3 that allosterically alter the Linezolid binding site, researchers can design new molecules using the 1-amino-3-chloropropan-2-ol scaffold that are effective against these resistant strains. nih.gov
Prediction of Reaction Mechanisms and Pathways
Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools for elucidating the mechanisms of chemical reactions. youtube.com These methods can map out the entire reaction pathway, identifying transition states, intermediates, and calculating the energy barriers associated with each step. This information is critical for optimizing reaction conditions, improving yields, and understanding stereochemical outcomes.
For a molecule like this compound, computational studies can predict the pathways of its various reactions, such as the substitution of the chlorine atom or oxidation of the alcohol and amine groups. While specific computational studies on this exact compound are not widely published, the methodologies are well-established for the broader class of amino alcohols. acs.orgacs.org
For instance, Density Functional Theory (DFT) is a common computational method used to investigate reaction mechanisms. A DFT study could be employed to model the nucleophilic substitution of the chloride in this compound by another functional group. Such a study would calculate the energies of the reactants, the transition state, and the products, providing the activation energy of the reaction. This allows chemists to predict the feasibility of the reaction and how changes to the reactants or solvent might influence the reaction rate.
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes for Improved Sustainability and Efficiency
Traditional synthesis routes for 1-Amino-3-chloropropan-2-ol (B1208272) hydrochloride have often involved complex, multi-step processes with significant solvent use. google.comgoogle.com Current research is heavily focused on developing greener, more efficient, and cost-effective manufacturing methods.
Another promising frontier is the use of biocatalysis to create enantiomerically pure forms of the compound and its derivatives. Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is gaining traction. For instance, research on structurally related compounds has demonstrated the successful use of lipases for highly selective transesterification reactions. researchgate.net This enzymatic approach can yield products with high enantiomeric excess, which is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. researchgate.net These enzymatic methods often operate under milder conditions and can reduce the reliance on hazardous chemical reagents, aligning with the principles of green chemistry.
| Synthesis Aspect | Traditional Method | Novel "One-Pot" Method | Emerging Biocatalytic Approach |
| Starting Materials | S-epoxy chloropropane, ammoniacal liquor, phenyl aldehyde google.comgoogle.com | S-epichlorohydrin, benzylamine (B48309) google.comgoogle.com | Racemic alcohols, acyl donors researchgate.net |
| Process Complexity | Multi-step, loaded with trivial details, difficult crystallization google.comgoogle.com | Simplified one-pot procedure, no intermediate isolation google.comgoogle.com | Highly selective enzymatic reactions researchgate.net |
| Solvent Use | Requires large amounts of ethanol (B145695) for distillation and dewatering google.comgoogle.com | Reduced use of ethanol google.com | Often performed in organic solvents or ionic liquids researchgate.net |
| Efficiency & Cost | Higher operational complexity and cost google.com | Reduced cost and simpler operation, high yield google.comgoogle.com | High efficiency and enantioselectivity researchgate.net |
| Sustainability | Less sustainable due to high energy and solvent consumption. | More sustainable due to reduced solvent use and simplified process. | Highly sustainable, uses biodegradable catalysts (enzymes). |
Exploration of New Biological Activities and Therapeutic Applications
The primary and most well-documented application of 1-Amino-3-chloropropan-2-ol hydrochloride is as a key intermediate in the synthesis of pharmaceuticals. It is a critical building block for the oxazolidinone antibiotic Linezolid, which is effective against multi-drug resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). google.comguidechem.com
Beyond its role in creating Linezolid, research indicates its potential as a precursor for other classes of therapeutic agents, including β-adrenergic antagonists and estrogen receptor inhibitors. This versatility underscores its importance as a scaffold in medicinal chemistry.
Emerging research is also exploring the intrinsic biological activities of the compound and its derivatives. Studies use this compound to investigate fundamental biochemical processes, such as enzyme mechanisms and metabolic pathways. It has been shown to act as a substrate for certain aminotransferases and can modulate the activity of kinases and phosphatases, suggesting a broader role in cellular signaling. There is also interest in its potential antimicrobial properties on its own, as well as its role as a possible biodegradation product of Linezolid, which is important for understanding the antibiotic's metabolic fate. smolecule.com
| Area of Application | Description | Examples / Potential |
| Established Pharmaceutical Intermediate | Serves as a crucial chiral building block for complex drug molecules. | Key intermediate for the antibiotic Linezolid. google.comguidechem.com Precursor for β-adrenergic antagonists and estrogen receptor inhibitors. |
| Biochemical Research Tool | Used to probe and understand the function of various enzymes and cellular pathways. | Investigating enzyme mechanisms and metabolic pathways. Acts as a substrate for aminotransferases and modulates kinases. |
| Novel Therapeutic Areas | Exploration of derivatives for new and unrelated medical conditions. | Research into related compounds like Arimoclomol for treating conditions such as diabetic neuropathies by inducing heat shock proteins suggests new avenues. researchgate.net |
| Direct Biological Activity | Investigation of the compound's own inherent biological effects. | Potential for direct antimicrobial activity. smolecule.com Studied as a metabolite of existing drugs. smolecule.com |
Advanced Material Science Applications (e.g., Enzyme Immobilization)
The functional groups present in this compound—an amino group, a hydroxyl group, and a reactive chlorine atom—make it a versatile candidate for applications in material science. sigmaaldrich.com One documented use is as a crosslinking agent in polymer chemistry, where it can be used to modify materials like cellulose (B213188) to improve their properties. smolecule.com
A significant future application lies in the field of enzyme immobilization. Immobilization, which confines an enzyme to a solid support, enhances its stability and allows for its repeated use in industrial processes. nih.gov The unique structure of this compound makes it an ideal linker molecule for this purpose.
The process could involve first covalently bonding the molecule to a support material (like silica (B1680970) beads or a polymer matrix) via its chloro or hydroxyl group. This leaves the amino group exposed and available for reaction. Enzymes, which have available amino groups (e.g., from lysine (B10760008) residues) on their surface, can then be covalently attached to this functionalized support. nih.gov This covalent binding creates a stable and reusable biocatalyst. The ability to form strong, irreversible bonds is a key advantage over simple physical adsorption. nih.govnih.gov
| Application Area | Description of Use | Relevance of Compound Structure |
| Polymer Modification | Acts as a crosslinking agent to alter the physical and chemical properties of polymers. | The multiple reactive sites (amino, chloro, hydroxyl) can form bonds between polymer chains. smolecule.com |
| Enzyme Immobilization Linker | Functions as a spacer or linker to attach enzymes to a solid support. | The chloro-group can bind to a support, leaving the amino group free to covalently bind to an enzyme, or vice versa. nih.gov |
| Surface Functionalization | Modifies surfaces to introduce reactive amino or hydroxyl groups for further chemistry. | Can be used to create active surfaces for biosensors, chromatography, or solid-phase synthesis. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and chemical synthesis. While specific AI/ML studies on this compound are not yet prevalent, the application of these technologies holds immense potential for its future development and use.
AI and ML algorithms can be applied in several key areas:
Novel Synthetic Route Prediction: ML models can be trained on vast databases of chemical reactions to predict the most efficient and sustainable synthetic pathways for producing this compound. These tools can suggest novel catalysts, optimal reaction conditions, and greener solvents, accelerating the development of next-generation manufacturing processes.
Discovery of New Biological Activities: By analyzing the structure of this compound, AI can screen it against predictive models for millions of biological targets. This can uncover previously unknown biological activities or therapeutic applications, suggesting new avenues of research for its derivatives.
Virtual Screening and Lead Optimization: In drug discovery, AI can be used to generate vast virtual libraries of molecules based on the this compound scaffold. These virtual compounds can then be screened for their predicted binding affinity to specific disease targets, identifying the most promising candidates for synthesis and laboratory testing, thereby saving significant time and resources.
| AI/ML Application | Objective | Potential Impact on this compound |
| Retrosynthesis Prediction | To design efficient and novel chemical synthesis pathways. | Identification of more sustainable and cost-effective methods of production. |
| Quantitative Structure-Activity Relationship (QSAR) | To predict the biological activity of a molecule based on its chemical structure. | Discovery of new therapeutic uses for the compound and its derivatives beyond current applications. |
| De Novo Drug Design | To generate novel molecular structures with desired therapeutic properties. | Designing new drug candidates using the compound as a core scaffold for improved efficacy and safety. |
| Reaction Optimization | To predict the optimal conditions (temperature, solvent, catalyst) for a chemical reaction. | Improving the yield and purity of the final product while minimizing waste and energy consumption. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-amino-3-chloropropan-2-ol hydrochloride with high purity, and how can competing side reactions be minimized?
- Methodological Answer : Synthesis involves reacting intermediates like 2,3-dibromopropanol with potassium phthalimide under controlled conditions to introduce amino groups . Competing hydrolysis or elimination reactions can occur due to the proximity of reactive groups (amine, chlorine, hydroxyl). To mitigate this:
- Use anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis.
- Maintain low temperatures (0–5°C) during amination to reduce side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Analysis : <sup>1</sup>H NMR should show distinct signals for the amino group (δ 1.5–2.5 ppm, broad), chlorine-substituted carbon (δ 3.8–4.2 ppm), and hydroxyl proton (δ 5.0–5.5 ppm, exchangeable with D2O). Splitting patterns confirm stereochemistry .
- HPLC-MS : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities like unreacted phthalimide derivatives .
Q. What are the stability challenges of this compound under ambient conditions, and how should it be stored for long-term use?
- Methodological Answer : The compound is hygroscopic and prone to decomposition via intramolecular cyclization (forming oxazolidinones) or oxidation.
- Store under inert gas (argon) at –20°C in amber vials.
- Conduct stability assays by monitoring weight loss, NMR shifts, or HPLC retention times over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations.
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to evaluate biological activity differences.
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and receptor binding (SPR or radioligand assays) across batches .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for drug analog synthesis?
- Methodological Answer : The chlorine atom is a key site for functionalization.
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Kinetic Studies : Track reaction rates via <sup>19</sup>F NMR (if fluorine tags are used) to identify optimal conditions .
Q. How can researchers design experiments to investigate the compound’s role as a chiral building block in asymmetric synthesis?
- Methodological Answer :
- Stereoselective Reactions : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control configuration during coupling reactions.
- X-ray Crystallography : Resolve absolute stereochemistry of intermediates.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and enantiomeric excess .
Q. What analytical methods differentiate degradation products of this compound in biological matrices?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
